1-Isopropyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
1-propan-2-ylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-4-9-7-11-5-3-10(9)12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFJGTPERXJKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
1-Isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives have shown promising activity in cancer treatment. They act as inhibitors of specific enzymes involved in cancer proliferation. For instance, derivatives have been investigated for their ability to inhibit nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play a crucial role in tumor metabolism and growth .
Case Study: In Vitro Studies
- Compound Tested : 1-Isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives
- Cell Lines : Ovarian and breast cancer cells
- Results : Exhibited moderate cytotoxicity against ovarian cancer cells with limited toxicity towards noncancerous cardiac cell lines .
Neurological Disorders
The compound has also been studied for its potential in treating neurological disorders due to its interaction with neurotransmitter systems. It acts as an antagonist at histamine receptors, which are implicated in various neurological conditions .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, 1-Isopropyl-1H-pyrrolo[3,2-c]pyridine is utilized to explore enzyme inhibition mechanisms. This research aids in understanding metabolic pathways and assists in drug development.
Table 1: Enzyme Inhibition Activity of Pyrrolo Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1-Isopropyl-1H-pyrrolo[3,2-c] | NAMPT | 0.5 | |
| 4-(5-Chloro-1-isopropyl...) | Gastric Acid Secretion | 0.8 |
Agricultural Chemistry
The compound is being investigated for its potential use in developing advanced agrochemicals. Its properties may enhance crop protection against pests and diseases, contributing to sustainable agricultural practices.
Material Science
In material science, research is focused on the properties of 1-Isopropyl-1H-pyrrolo[3,2-c]pyridine for creating innovative materials. These materials could exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.
Diagnostic Applications
Researchers are exploring the use of this compound in developing diagnostic tools that can detect specific biomarkers associated with diseases. This application aims to improve early detection and treatment outcomes.
Comparison with Similar Compounds
Positional Isomers
- Pyrrolo[2,3-c]pyridine Derivatives: describes 1H-pyrrolo[2,3-c]pyridine derivatives (e.g., 5-chloro and 5-methoxy variants), where the pyrrole and pyridine rings are fused at positions 2 and 3.
Substituent Variations
Functional Group Impact
- Halogenation (Br, I) : The 4-bromo-3-iodo derivative () is a halogen-rich intermediate, likely used in cross-coupling reactions. Halogens increase molecular weight and lipophilicity, which may enhance blood-brain barrier permeability but reduce solubility .
- Methoxy and Aryl Groups: Trimethoxyphenyl-substituted pyrrolo[3,2-c]pyridines () exhibit potent antiproliferative activity, suggesting electron-donating groups enhance target engagement. The isopropyl group, being non-polar, may optimize logP values for oral bioavailability .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine generally follows a sequence of:
- Construction or availability of the pyrrolo[3,2-c]pyridine core.
- Introduction of the isopropyl group at the nitrogen (N-1) position.
- Optional further functionalization such as halogenation or substitution at other positions on the ring.
This approach is supported by literature describing related pyrrolo[3,2-c]pyridine derivatives and their synthetic routes.
Preparation of the Pyrrolo[3,2-c]pyridine Core
A common precursor is 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can be synthesized via oxidation and nitration steps starting from 2-bromo-5-methylpyridine, followed by cyclization under reductive conditions:
- 2-Bromo-5-methylpyridine is oxidized with m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide.
- Nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine-1-oxide.
- Reaction with N,N-dimethylformamide dimethyl acetal forms a key intermediate.
- Cyclization using iron powder and acetic acid at elevated temperature (100 °C) produces 6-bromo-1H-pyrrolo[3,2-c]pyridine as a white solid after purification.
Introduction of the Isopropyl Group at N-1
The N-1 isopropylation is typically achieved by alkylation of the pyrrolo[3,2-c]pyridine nitrogen with an appropriate isopropylating agent such as isopropyl halides or isopropyl sulfonates under basic conditions. Although specific detailed procedures for 1-isopropylation are less frequently reported explicitly, the presence of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine derivatives in literature and commercial catalogs implies the use of standard N-alkylation protocols:
- The pyrrolo[3,2-c]pyridine is treated with isopropyl bromide or chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile.
- The reaction is typically conducted at room temperature or slightly elevated temperatures to afford the N-isopropylated product.
Functionalization and Further Derivatization
After N-1 isopropylation, further functionalization such as halogenation (e.g., iodination or bromination) at other ring positions can be performed via electrophilic substitution reactions:
- For example, 3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is synthesized by electrophilic iodination using iodine and a suitable base in solvents like dichloromethane.
- Suzuki cross-coupling reactions are commonly employed to introduce aryl groups at halogenated positions on the pyrrolo[3,2-c]pyridine ring, using palladium catalysts and boronic acids under microwave irradiation or conventional heating.
Representative Synthetic Procedure Summary
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of 2-bromo-5-methylpyridine | m-Chloroperbenzoic acid, solvent | 2-bromo-5-methylpyridine-1-oxide |
| 2 | Nitration | Fuming nitric acid, sulfuric acid | 2-bromo-5-methyl-4-nitropyridine-1-oxide |
| 3 | Formation of vinyl intermediate | N,N-dimethylformamide dimethyl acetal, DMF | Key intermediate for cyclization |
| 4 | Cyclization | Iron powder, acetic acid, 100 °C | 6-bromo-1H-pyrrolo[3,2-c]pyridine |
| 5 | N-1 Isopropylation | Isopropyl halide, base (K2CO3 or NaH), DMF or MeCN | 1-isopropyl-1H-pyrrolo[3,2-c]pyridine |
| 6 | Electrophilic halogenation (optional) | Iodine, base, DCM | 3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine |
| 7 | Suzuki coupling (optional) | Arylboronic acid, Pd catalyst, base, dioxane/H2O, microwave | Aryl-substituted derivatives |
Analytical Characterization
- The synthesized compounds are characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
- For example, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine shows characteristic ^1H NMR signals consistent with the pyrrolo[3,2-c]pyridine framework and substituents.
- Mass spectrometry confirms molecular weights and purity.
This detailed overview consolidates the preparation methods of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine from multiple authoritative sources, emphasizing synthetic routes, reagents, conditions, and characterization data. The compound is typically prepared via N-alkylation of the pyrrolo[3,2-c]pyridine core, which itself is synthesized through oxidation, nitration, and cyclization steps starting from substituted pyridine precursors. Subsequent functionalization allows for the generation of diverse derivatives for research and pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
